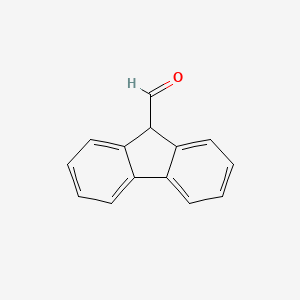

Fluorene-9-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDGADNGORZKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454251 | |

| Record name | 9H-Fluorene-9-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20615-64-9 | |

| Record name | 9H-Fluorene-9-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Fluorene 9 Carboxaldehyde and Its Precursors

Direct Formylation and Aldehyde Synthesis Routes

Direct formylation of the fluorenyl anion and other related aldehyde synthesis strategies represent the most common and direct approaches to obtaining fluorene-9-carboxaldehyde. These methods typically involve the generation of a nucleophilic fluorene (B118485) species, which then reacts with a suitable formylating agent.

Deprotonation and Electrophilic Formylation Strategies

The acidity of the C-9 proton of fluorene (pKa ≈ 22.6 in DMSO) allows for its facile deprotonation by a strong base to form the aromatic fluorenyl anion. This anion serves as a potent nucleophile that can react with various electrophiles, including formylating agents, to yield 9-substituted fluorene derivatives. The most prevalent method for the synthesis of this compound involves the reaction of the fluorenyl anion with an ester of formic acid, typically ethyl formate (B1220265).

The general reaction scheme involves the treatment of fluorene with a strong base, such as an alkali metal alkoxide (e.g., sodium ethoxide) or a metal hydride (e.g., sodium hydride), in an appropriate organic solvent. google.commtxb.com.cn This generates the fluorenyl anion, which is then quenched with ethyl formate to produce this compound. google.commtxb.com.cn

Several variations of this method have been reported, with different bases, solvents, and reaction conditions to optimize the yield and purity of the final product. For instance, a patented method describes the use of industrial fluorene, a metal alkoxide, and ethyl formate in a solvent at temperatures ranging from 30-80 °C for 0.5-10 hours. google.com Another approach utilizes a two-step synthesis where fluorene is first acylated with ethyl formate in the presence of sodium ethoxide to form 9-formylfluorene (this compound), which is then subsequently reduced. mtxb.com.cn

| Base | Formylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Metal Alkoxide | Ethyl Formate | Not Specified | 30-80 | 0.5-10 | google.com |

| Sodium Ethoxide | Ethyl Formate | Dimethyl Sulfoxide (B87167) (DMSO) | 50 | Not Specified | mtxb.com.cn |

Oxidation-Based Synthetic Pathways to this compound

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. In the context of this compound synthesis, this involves the oxidation of its precursor, 9-fluorenemethanol (B185326). Several well-established oxidation protocols can be employed for this purpose, known for their mildness and high efficiency, which are crucial for preventing over-oxidation to the corresponding carboxylic acid.

Commonly used methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. This method is known for its high yields and tolerance of a wide range of functional groups.

The Dess-Martin periodinane oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent such as dichloromethane. This method is particularly advantageous due to its mild, neutral pH conditions, rapid reaction times, and simple workup procedures.

While these are standard and effective methods for the oxidation of primary alcohols to aldehydes, the specific application and optimization for the synthesis of this compound from 9-fluorenemethanol would follow the general principles of these reactions.

Reductive Approaches from Fluorene-9-carbonyl Chloride

A well-established method for the synthesis of aldehydes is the partial reduction of acyl chlorides. The Rosenmund reduction is a classic example of this transformation, involving the catalytic hydrogenation of an acyl chloride to the corresponding aldehyde. wikipedia.org This reaction is typically carried out using a palladium catalyst supported on barium sulfate, which is often "poisoned" with a sulfur-containing compound to prevent over-reduction of the aldehyde to the primary alcohol. wikipedia.org

In the context of this compound synthesis, this would involve the reduction of fluorene-9-carbonyl chloride. The fluorene-9-carbonyl chloride can be prepared from the corresponding fluorene-9-carboxylic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent Rosenmund reduction of the fluorene-9-carbonyl chloride would then yield this compound. While a powerful method, the success of the Rosenmund reduction is highly dependent on the careful control of catalyst activity to avoid the formation of byproducts.

Multi-step Synthesis from Fluorene Derivatives

This compound can also be synthesized through multi-step reaction sequences starting from various fluorene derivatives. A common strategy involves the synthesis of fluorene-9-carboxylic acid as a key intermediate, which can then be converted to the desired aldehyde.

One of the primary methods for the synthesis of fluorene-9-carboxylic acid is the carboxylation of the fluorenyl anion with carbon dioxide. However, a more scalable approach involves the reaction of fluorene with a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base like potassium ethylate. prepchem.comgoogle.com The resulting fluorene-9-carboxylic acid ester is then saponified to yield fluorene-9-carboxylic acid. google.com

Once fluorene-9-carboxylic acid is obtained, it can be converted to this compound through a two-step process. First, the carboxylic acid is converted to the more reactive fluorene-9-carbonyl chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride can then be reduced to the aldehyde, for example, via the Rosenmund reduction as described in the previous section.

Another multi-step approach begins with fluorene, which is first converted to 9-formylfluorene (this compound) via deprotonation and formylation. mtxb.com.cn This aldehyde can then be used as a precursor for other fluorene derivatives, such as 9-fluorenemethanol, through reduction. mtxb.com.cn This highlights the central role of this compound as a key intermediate in the synthesis of various 9-substituted fluorenes.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While catalytic approaches for the direct synthesis of this compound are still emerging, the principles of organocatalysis are being explored in reactions involving fluorene derivatives.

Organocatalyzed Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. However, the direct organocatalytic formylation of the C-H bond at the 9-position of fluorene to produce this compound is not yet a widely reported transformation.

Despite the lack of direct organocatalytic methods for its synthesis, this compound and its derivatives are utilized in organocatalyzed reactions. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze enantioselective [4+2] cycloaddition reactions of fluorene aldehydes with activated ketones. This indicates the potential for organocatalysis to be applied in the broader context of fluorene chemistry, even if direct synthesis of the parent aldehyde via this route is still under development. The development of a direct and efficient organocatalytic C-H formylation of fluorene would represent a significant advancement in the synthesis of this compound.

Transition-Metal Catalyzed Routes

While direct transition-metal-catalyzed formylation at the C9 position of fluorene is not the most common route, these methods are crucial for synthesizing substituted fluorene precursors. researchgate.net Transition-metal catalysis offers powerful tools for constructing the fluorene core or for functionalizing the aromatic rings, which can then be carried forward to this compound. researchgate.net

Palladium-catalyzed reactions, such as C-H bond activation, are effective for creating poly-aryl fluorenes. mdpi.com Another approach involves the cyclization of precursors to form the fluorene skeleton. For instance, a unique preparation of a 9-substituted fluorene was achieved through a sequential cyclization catalyzed by Bismuth(III) bromide (BiBr3), which acts as a Lewis acid. mdpi.com These methods, while not directly yielding the C9-aldehyde, are instrumental in creating tailored fluorene backbones that can subsequently be functionalized at the 9-position. researchgate.netmdpi.com Research in this area often focuses on intramolecular processes and cross-coupling reactions to build the tricyclic fluorene system. researchgate.net

Emerging Biocatalytic Investigations (Limited)

The application of biocatalysis for the specific synthesis of this compound is a nascent field with limited direct examples. However, the broader field of biocatalysis is rapidly expanding to include the late-stage functionalization of complex molecules, which could provide future pathways for fluorene derivatives. mdpi.com Enzymes, particularly non-heme Fe2+/α-ketoglutarate-dependent dioxygenases (αKGDs), are known to catalyze a wide array of reactions, including hydroxylations and halogenations on non-activated carbon centers. mdpi.com

While current research in fluorine biocatalysis focuses on incorporating fluorine atoms into organic molecules, the principles of extending enzyme substrate scope and engineering biosynthetic pathways could theoretically be applied to the functionalization of the fluorene C9 position. nih.govnih.gov The development of enzymes for specific C-H functionalization demonstrates the potential for future biocatalytic routes that could offer environmentally benign and highly selective methods for producing this compound and its precursors. mdpi.comnih.gov

Regioselective Functionalization of the Fluorene Nucleus Leading to this compound

The synthesis of this compound hinges on the ability to selectively introduce a formyl group at the C9 position. This is achieved through strategies that exploit the unique chemical reactivity of the methylene (B1212753) bridge in the fluorene molecule.

Strategies for Selective C9 Functionalization

The key to selective C9 functionalization lies in the acidity of the methylene protons at this position. The C9 carbon is situated between two benzene (B151609) rings, which stabilize the conjugate base through resonance. This "active methylene" group can be deprotonated by a strong base to generate a nucleophilic carbanion, known as the fluorenyl anion. google.comgoogle.com This anion is the key intermediate that allows for the specific introduction of substituents at the C9 position, as it will readily react with various electrophiles. google.com This inherent reactivity makes C9 the preferred site for functionalization over the aromatic positions under basic conditions.

C-C Bond Formation at the 9-position

The most direct method for synthesizing this compound involves forming a carbon-carbon bond at the C9 position. This is typically accomplished via a formylation reaction. google.comgoogle.com The process begins with the deprotonation of fluorene using a strong base, such as an alkali metal alkoxide (e.g., sodium ethoxide or potassium tert-butoxide), to form the fluorenyl anion. google.comgoogle.commdpi.com

This nucleophilic anion then undergoes a nucleophilic substitution reaction with a formylating agent, most commonly ethyl formate. google.comgoogle.com The fluorenyl anion attacks the electrophilic carbonyl carbon of ethyl formate, leading to the formation of the aldehyde. This reaction is a classic and effective example of C-C bond formation at the 9-position to directly install the desired carboxaldehyde group. researchgate.netgoogle.com

Optimization of Reaction Conditions for Enhanced Synthetic Yields and Purity

Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of base, solvent, temperature, and reaction time all play critical roles in the efficiency of the formylation reaction and the minimization of side products, such as 9-fluorenone (B1672902). google.com

Key parameters for optimization include:

Base and Molarity: Strong bases like sodium ethoxide, potassium tert-butoxide, or sodium hydride are required for deprotonation. google.comgoogle.comprepchem.comgoogle.com The molar ratio of the base to fluorene is crucial; often a molar excess of the base is used to drive the reaction to completion. google.comgoogle.com

Solvent System: Aprotic solvents or mixed solvent systems are commonly employed. For instance, a mixture of a nonpolar solvent like cyclohexane (B81311) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) can be effective. google.com Other solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) have also been used. google.com

Reactant Ratios: The molar ratio of the formylating agent (ethyl formate) to fluorene is another key variable to optimize for maximizing conversion. google.com

Temperature and Time: Reactions are often initiated and run at specific temperatures, for example, refluxing for several hours to ensure complete deprotonation before adding the electrophile at a controlled temperature. google.com Reaction times can range from 0.5 to 10 hours depending on the specific conditions. google.com

Atmosphere: To prevent the oxidation of the fluorenyl anion to the unwanted side-product 9-fluorenone, the reaction is typically conducted under an inert atmosphere, such as nitrogen. google.com

Work-up and Purification: The reaction is quenched with acid, followed by extraction and recrystallization to isolate the pure product. google.com

The following table summarizes typical variables and ranges explored in the optimization of this compound synthesis.

| Parameter | Condition/Reagent | Purpose/Consideration | Reference |

|---|---|---|---|

| Base | Sodium Ethoxide, Potassium Ethylate, Sodium Hydride | Deprotonation of C9-H to form the reactive fluorenyl anion. Excess is often beneficial. | google.comgoogle.comprepchem.com |

| Solvent | Cyclohexane/DMSO, Toluene, Tetrahydrofuran (THF) | Solubilizes reactants and influences reaction rate and equilibria. | google.comgoogle.com |

| Formylating Agent | Ethyl Formate, Diethyl Carbonate | Provides the electrophilic carbonyl group for C-C bond formation. | google.comprepchem.com |

| Temperature | 30 - 80 °C (or reflux) | Controls reaction rate; higher temperatures can increase rate but may lead to side products. | google.comgoogle.com |

| Reaction Time | 0.5 - 10 hours | Ensures completion of the reaction. Monitored to prevent degradation or side reactions. | google.comgoogle.com |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the fluorenyl anion to 9-fluorenone. | google.com |

Chemical Reactivity and Mechanistic Studies of Fluorene 9 Carboxaldehyde

Nucleophilic Addition Reactions at the Aldehyde Carbon

The aldehyde functional group in Fluorene-9-carboxaldehyde is a key center for reactivity, readily undergoing nucleophilic addition reactions. These reactions are fundamental to the synthesis of a variety of fluorene (B118485) derivatives with applications in materials science and medicinal chemistry.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of a water molecule.

The pH of the reaction medium is a critical factor; the reaction rate is generally highest around a pH of 5. At lower pH values, the amine reactant is protonated and becomes non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal for its removal as water. nih.gov

Schiff bases derived from fluorene moieties have been synthesized and characterized for their potential biological activities. For instance, the condensation of 2-fluorenamine with various aldehydes has yielded a series of Schiff bases. nih.gov Similarly, new fluorene Schiff-base derivatives have been synthesized from the condensation of a diamine with different aromatic aldehydes, showing good yields ranging from 82-89%. mdpi.com

Table 1: Examples of Schiff Base Formation with Fluorene Moieties

| Amine Reactant | Aldehyde Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Fluorenamine | Various Aldehydes | Dodecatungstosilicic acid / P2O5 (solvent-free) | Schiff Bases (1-17) | High | nih.gov |

This compound can participate in base-catalyzed aldol-type condensation reactions. However, a more synthetically useful reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst. mdpi.com The active methylene compound, such as malonic acid or its esters, is deprotonated by the base to form a nucleophilic carbanion, which then attacks the carbonyl carbon of this compound. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. mdpi.com

This reaction is valuable for extending the carbon chain and introducing new functional groups at the 9-position of the fluorene ring system. The Knoevenagel condensation provides a pathway to synthesize dibenzofulvene derivatives, which are of interest for their optoelectronic properties. mdpi.com The reaction can be carried out under solvent-free conditions, offering an environmentally friendly synthetic route. researchgate.net

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing key intermediates for further synthetic modifications.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, Fluorene-9-carboxylic acid. This transformation is a common and important reaction in organic synthesis. Fluorene-9-carboxylic acid is a valuable intermediate in the preparation of various pharmaceuticals, including certain antidiabetic and antiarrhythmic drugs. researchgate.net While direct oxidation from the aldehyde is a standard procedure, Fluorene-9-carboxylic acid can also be synthesized from fluorene itself by reaction with a dialkyl carbonate and a strong base, followed by saponification. researchgate.net

The aldehyde group can be reduced to a primary alcohol, yielding Fluorene-9-methanol. This reduction can be achieved using various reducing agents. A common method involves a two-step synthesis from fluorene, where fluorene is first acylated to form 9-formylfluorene (an older name for this compound), which is then reduced to 9-fluorenylmethanol. rsc.org The reduction of 9-fluorenone (B1672902), a related ketone, to 9-fluorenol is also a well-established reaction, often employing sodium borohydride in the presence of a base like sodium methoxide. A similar approach can be adapted for the reduction of this compound. The use of reducing agents like sodium borohydride allows for the selective reduction of the aldehyde in the presence of other functional groups that are not susceptible to this reagent.

A patented method describes the synthesis of 9-fluorenylmethanol where 9-fluorenylformaldehyde is reduced using an aqueous formaldehyde solution. Another procedure reports the use of sodium borohydride for the reduction, with the addition of inorganic salt auxiliaries like barium chloride or calcium chloride to improve the selectivity and yield of 9-fluorenylmethanol by minimizing the formation of by-products. rsc.org

Table 2: Synthesis of Fluorene-9-methanol from Fluorene

| Starting Material | Intermediate | Reducing Agent | Yield of 9-fluorenylmethanol (%) | Purity of 9-fluorenylmethanol (%) | Reference |

|---|---|---|---|---|---|

| Fluorene | 9-Formylfluorene | Sodium Borohydride with BaCl2/CaCl2 | 98.14 | Not Specified | rsc.org |

Cycloaddition Reactions Involving this compound Derived Structures

While direct cycloaddition reactions with this compound itself are not extensively reported, its derivatives, particularly imines, can theoretically participate in such transformations. Imines can act as azadienes or dienophiles in cycloaddition reactions. mdpi.com The aza-Diels-Alder reaction, a [4+2] cycloaddition of an imine with an alkene, is a powerful method for constructing nitrogen-containing heterocyclic compounds. mdpi.com

Furthermore, N-heterocyclic carbene (NHC)-catalyzed enantioselective [4+2] cycloaddition of fluorene aldehydes with activated ketones has been reported, highlighting the potential of the fluorene scaffold in cycloaddition chemistry.

Another relevant area is the 1,3-dipolar cycloaddition. For instance, 9-diazo-9H-fluorene, a fluorene derivative with a diazo group at the 9-position, readily undergoes 1,3-dipolar cycloaddition with various dipolarophiles to form novel spiropyrazole derivatives. This demonstrates the reactivity of the 9-position of the fluorene ring system in cycloaddition reactions. Although direct examples involving imines derived from this compound as the 1,3-dipole are scarce in the literature, the general principles of 1,3-dipolar cycloaddition suggest that appropriately substituted imine derivatives could potentially react with suitable dipolarophiles. nih.gov

Radical-Mediated Transformations and Reaction Mechanisms

The involvement of radical intermediates and novel hydrogen transfer pathways highlights the diverse reactivity of the fluorene scaffold.

The formation of radical intermediates is a key feature of many chemical transformations, particularly in electrochemistry and photochemistry. In reactions involving fluorene derivatives, radical species can arise under specific conditions. For example, during the electrochemical reduction of fluorene-based chromophores containing a cyanostilbene acceptor group, the formation of a radical anion and/or a dianionic species has been observed. nih.gov Although this observation was not made on this compound itself, the aldehyde group, being an electron-accepting group, suggests that similar radical anions could potentially be formed under reductive conditions. Such intermediates would be highly reactive and could participate in a variety of subsequent bond-forming or cleavage reactions.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for forming C-C bonds. acs.org This process allows commodity alcohols to be used as alkylating agents, with water as the only byproduct. acs.orgnih.gov This methodology has been effectively applied to the C-alkylation of the fluorene core at the sp³-hybridized C9 position. nih.govresearchgate.netrsc.org

The general mechanism involves three key steps:

Oxidation: A transition metal catalyst (e.g., based on iron, copper, or nickel) temporarily abstracts hydrogen from a primary or secondary alcohol, oxidizing it in situ to the corresponding aldehyde or ketone. acs.orgnih.govrsc.org

Condensation: The acidic C9-proton of fluorene is removed by a base, and the resulting carbanion undergoes a condensation reaction with the newly formed aldehyde/ketone, yielding a 9-alkylidene fluorene intermediate. nih.govnih.gov

Reduction: The catalyst returns the "borrowed" hydrogen to the 9-alkylidene fluorene intermediate, reducing the double bond to afford the final C9-alkylated fluorene product and regenerating the catalyst. nih.govnih.gov

This catalytic cycle demonstrates the versatility of the fluorene system, where the acidic nature of the C9-H bond is exploited to achieve efficient C-alkylation under relatively green conditions. nih.gov

Table 3: The Borrowing Hydrogen Mechanism for Fluorene C-Alkylation

| Step | Process | Intermediate/Product |

|---|---|---|

| 1 | Catalytic oxidation of alcohol | In situ formation of an aldehyde/ketone |

| 2 | Base-mediated condensation | 9-Alkylidene fluorene |

| 3 | Catalytic transfer hydrogenation | C9-monoalkylated fluorene |

Comparative Reactivity Studies with Other Fluorene Carboxaldehydes

The position of the carboxaldehyde group on the fluorene ring system significantly influences the molecule's electronic properties and chemical reactivity. utm.my this compound, where the aldehyde is attached to the sp³-hybridized C9 carbon, exhibits different behavior compared to its isomers where the aldehyde is attached to the sp²-hybridized aromatic ring (e.g., fluorene-1-carboxaldehyde or fluorene-2-carboxaldehyde).

A primary difference lies in the conjugation. In aromatic fluorene carboxaldehydes, the aldehyde group is directly conjugated with the π-system of the aromatic rings, which affects its electrophilicity and participation in resonance structures. In contrast, the aldehyde group in this compound is insulated from the aromatic system by the C9 carbon, leading to reactivity more akin to a typical aliphatic aldehyde, albeit influenced by the steric bulk of the fluorene moiety.

This difference in electronic structure leads to distinct reactivity patterns. As discussed, fluorene-1-carbaldehyde has been shown to undergo a unique [4+4] cycloaddition, a reaction not reported for the 9-carboxaldehyde isomer. acs.org Furthermore, theoretical studies using DFT can quantify differences in reactivity descriptors, such as HOMO and LUMO energies, which correlate with the molecule's ability to act as an electron donor or acceptor in various reactions. utm.my These computational approaches provide a framework for understanding and predicting the divergent chemical behaviors of different fluorene carboxaldehyde isomers.

Applications of Fluorene 9 Carboxaldehyde and Its Derivatives in Advanced Materials and Functional Systems

Organic Electronics and Optoelectronic Materials

The rigid and planar structure of the fluorene (B118485) core, combined with its high photoluminescence quantum yield and good thermal stability, makes fluorene-9-carboxaldehyde an attractive starting material for the creation of high-performance organic electronic and optoelectronic devices.

As a Building Block for Organic Semiconductors

This compound serves as a crucial precursor for the synthesis of various organic semiconductors. The aldehyde functional group provides a convenient handle for introducing different electron-donating or electron-accepting moieties, allowing for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical for optimizing charge injection and transport in electronic devices.

Derivatives synthesized from this compound have been investigated as active components in organic semiconductors. For instance, oligomers based on fluorene and bithiophene have demonstrated high field-effect mobilities, exceeding 0.1 cm²/Vs, and exhibit significant environmental stability. pkusz.edu.cn The ability to form highly ordered thin films with large interconnected polycrystalline grains is essential for achieving high charge carrier mobilities. pkusz.edu.cn Furthermore, air-stable and solution-processable fluorene-based bipolar charge transporting materials have been developed, showing hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs. nih.gov

Table 1: Charge Carrier Mobility of Organic Semiconductors Derived from Fluorene Precursors

| Derivative Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Oligofluorene-Bithiophene | > 0.1 | Not Reported | pkusz.edu.cn |

| Bipolar Fluorene-Anthraquinone | 10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | nih.gov |

| Bipolar Fluorene-9-dicyanofluorenylidine | 10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | nih.gov |

Role in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs

In the field of organic light-emitting diodes (OLEDs), derivatives of this compound are utilized as emitters, hosts, and charge-transporting materials. The aldehyde group can be transformed to introduce various functionalities that lead to materials with desirable electroluminescent properties, including high efficiency and color purity. Fluorene-based materials are particularly noted for their application in blue OLEDs due to their wide bandgap.

For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, host materials with high triplet energies are required to effectively confine the triplet excitons on the phosphorescent guest emitter. Fluorene derivatives are well-suited for this purpose. Highly efficient deep-blue PhOLEDs have been developed with external quantum efficiencies (EQEs) exceeding 20%. skku.edu Furthermore, green and white PhOLEDs have also demonstrated high EQEs of 25.3% and 21.6%, respectively, utilizing electron-transport-type green host materials. skku.edu Yellow PhOLEDs based on spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole donor-acceptor-donor hosts have achieved a peak EQE of 27.1%. rsc.org

Table 2: Performance of OLEDs Incorporating Fluorene-Based Materials

| OLED Type | Role of Fluorene Derivative | Max. External Quantum Efficiency (EQE) | Color | Reference |

|---|---|---|---|---|

| Phosphorescent | Host Material | > 20% | Deep Blue | skku.edu |

| Phosphorescent | Host Material | 25.3% | Green | skku.edu |

| Phosphorescent | Host Material | 21.6% | White | skku.edu |

| Phosphorescent | Host Material | 27.1% | Yellow | rsc.org |

Integration into Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) is heavily dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Derivatives of this compound have been synthesized to create materials with high charge mobility and stability. Oligofluorene derivatives, for example, have shown very high field-effect mobility, in some cases greater than 0.1 cm²/Vs, along with high on/off ratios and excellent stability in air. pkusz.edu.cn The ability to form well-ordered, crystalline thin films is a key factor in achieving such high performance. pkusz.edu.cn

Application in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)

In the realm of solar energy conversion, this compound derivatives have been employed as sensitizers in dye-sensitized solar cells (DSSCs) and as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). For DSSCs, organic dyes derived from fluorene moieties are designed to have strong absorption in the visible spectrum and appropriate energy levels for efficient electron injection into the semiconductor's conduction band. Fluoren-9-ylidene-based dyes have been used as sensitizers, achieving power conversion efficiencies (PCEs) up to 4.73%. utep.edu

In PSCs, fluorene-based HTMs play a crucial role in extracting and transporting holes from the perovskite layer to the electrode. A fluorene–carbazole conjugated polymer has been reported as an efficient and stable HTM, leading to PSCs with a remarkable efficiency of 23.28%. rsc.org Another fluorene-terminated HTM with a spiro[fluorene-9,9′-xanthene] core achieved a PCE of 17.29%. rsc.org

Table 3: Photovoltaic Performance of Solar Cells with Fluorene-Based Components

| Solar Cell Type | Component | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| DSSC | Fluoren-9-ylidene Dye Sensitizer | 4.73% | utep.edu |

| PSC | Fluorene-Carbazole Polymer HTM | 23.28% | rsc.org |

| PSC | Spiro[fluorene-9,9′-xanthene] HTM | 17.29% | rsc.org |

| PSC | 9,9-bis(4-diphenylaminophenyl)fluorene HTM | 17.1% | scispace.com |

Design of Donor-Acceptor (D-A) Architectures in Photoelectrical Materials

The synthesis of donor-acceptor (D-A) molecules and polymers is a powerful strategy for tuning the optoelectronic properties of organic materials. The intramolecular charge transfer (ICT) from the donor to the acceptor unit upon photoexcitation can lead to desirable properties such as broad absorption spectra and smaller bandgaps. This compound is an excellent platform for creating such D-A structures. The fluorene moiety can act as the donor or be part of the conjugated bridge, while the aldehyde group can be readily converted into a variety of acceptor groups.

A series of fluorene-triphenylamine derivatives with a D-A structure have been synthesized, exhibiting maximum photoluminescence emission wavelengths ranging from 430 to 530 nm. researchgate.net The HOMO energy levels of these compounds were found to be between -5.24 and -5.50 eV, which can be tailored by altering the substituent groups. researchgate.net Another example is a D-A type molecule based on a central fluorene unit with aldehyde group termini, which has been shown to be a promising blue light-emitting material. researchgate.net

Fluorescent Probes and Chemosensors

The inherent fluorescence of the fluorene core makes this compound an ideal scaffold for the design of fluorescent probes and chemosensors. The aldehyde group can be functionalized with specific recognition units (receptors) that can selectively bind to target analytes, such as metal ions or anions. This binding event can induce a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength, allowing for the detection and quantification of the analyte.

Fluorene-based fluorescent chemosensors have been developed for the detection of various metal ions. nih.gov For instance, derivatives can be designed to act as sensitive "turn-on" chemosensors for certain metal ions. nih.gov Additionally, fluorescent conjugated polymers containing fluorene units have been synthesized and applied for the detection of common bisphenols. researchgate.net The development of these sensors is a growing field, with applications in environmental monitoring, biological imaging, and diagnostics. For example, tunable fluorescent probes have been developed for detecting aldehydes in living systems. rsc.org

Table 4: Examples of Fluorene-Based Chemosensors

| Target Analyte | Sensor Type | Sensing Mechanism | Reference |

|---|---|---|---|

| Metal Ions | "Turn-on" Fluorescent | Complexation | nih.gov |

| Bisphenols | Fluorescent Conjugated Polymer | Not Specified | researchgate.net |

| Aldehydes | Reaction-based Fluorescent | Dihydrobenzothiazole formation | rsc.org |

| Fluoride Anion | Colorimetric/Fluorometric | Deprotonation | researchgate.net |

| Cyanide Anion | Colorimetric/Fluorometric | Not Specified | semanticscholar.org |

Development of this compound-Based Fluorescent Sensors

The inherent fluorescence of the fluorene core makes this compound an excellent platform for the design of fluorescent sensors. These sensors are capable of detecting a variety of analytes with high sensitivity and selectivity. The development of these sensors often involves the chemical modification of the aldehyde group to introduce specific recognition sites for target molecules.

Derivatives of fluorene have been successfully synthesized and utilized for the selective recognition of various metal ions. For instance, a fluorene–pyridine linked imine conjugate, HAFPA, has been developed and demonstrated to selectively recognize Zn²⁺ and Cd²⁺ ions among a wide range of biologically relevant metal ions. rsc.orgresearchgate.net Another example is a fluorene derivative that shows high sensitivity and selectivity to Zn²⁺ in both organic and aqueous media. nih.govacs.orgacs.org The modification of the fluorene structure allows for the fine-tuning of its photophysical properties, leading to sensors with desirable characteristics such as large Stokes shifts and high fluorescence quantum yields.

The versatility of fluorene derivatives extends to the detection of non-metallic analytes as well. A fluorene-based fluorescent boronic acid sensor has been reported for the detection of sugar alcohols, demonstrating high affinity and selectivity for sorbitol. nih.gov These examples highlight the broad applicability of this compound as a foundational structure for creating a diverse range of fluorescent sensors.

Mechanisms of Sensing: Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT)

The sensing mechanisms of this compound-based fluorescent sensors are often governed by photophysical processes such as Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT). These mechanisms are responsible for the observable changes in fluorescence upon analyte binding.

Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence of a sensor is significantly enhanced upon binding to a metal ion. science.gov This enhancement is attributed to the suppression of photoinduced electron transfer (PET) from the receptor to the fluorophore upon chelation. In the absence of the metal ion, the fluorescence is quenched due to PET. The binding of the metal ion restricts this process, leading to a "turn-on" fluorescence response. A fluorene–pyridine linked imine conjugate, for example, displays a prominent fluorescence enhancement upon interaction with Zn²⁺ and Cd²⁺ due to the CHEF process. rsc.org

Intramolecular Charge Transfer (ICT) is another key mechanism where the binding of an analyte alters the electron density distribution within the sensor molecule. nih.govrsc.org This change in the electronic structure can lead to shifts in the absorption and emission spectra, as well as changes in fluorescence intensity. A new fluorene-based fluorescent boronic acid sensor operates via the ICT mechanism to detect sugar alcohols. nih.gov The interaction with the analyte modulates the ICT process, resulting in a detectable fluorescence signal. The interplay between the electron donor and acceptor components within the fluorene derivative is crucial for the effectiveness of the ICT sensing mechanism.

Recognition of Metal Ions and Other Analytes

This compound derivatives have demonstrated remarkable capabilities in the selective recognition of a variety of metal ions and other analytes. The design of the receptor unit attached to the fluorene core is critical for achieving high selectivity.

| Analyte | Sensor Derivative | Sensing Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Zn²⁺ | Fluorene derivative with a dibenzosubstituted oxaaza macrocycle | - | High sensitivity and selectivity, 1:1 stoichiometry with binding constants of ~(2−3) × 10⁵ M⁻¹ | acs.org |

| Zn²⁺ and Cd²⁺ | Fluorene–pyridine linked imine conjugate (HAFPA) | CHEF | Prominent fluorescence enhancement with a large red shift | rsc.orgresearchgate.net |

| Sugar Alcohols (Sorbitol) | Fluorene-based fluorescent boronic acid sensor | ICT | High affinity (Ka = 1107.9 M⁻¹) and selectivity for sorbitol | nih.gov |

The ability to functionalize the fluorene scaffold allows for the creation of tailored sensors for specific targets. For instance, the incorporation of a pyridine-linked imine conjugate leads to a sensor that can selectively bind to Zn²⁺ and Cd²⁺. rsc.orgresearchgate.net Similarly, the introduction of a boronic acid group results in a sensor specific for diol-containing molecules like sorbitol. nih.gov The research in this area continues to expand the range of analytes that can be detected using fluorene-based sensors.

Applications in Live Cell Imaging and Logic Gate Construction

The favorable photophysical properties of this compound derivatives, such as high brightness and photostability, make them suitable for biological applications, including live cell imaging. escholarship.orgnih.gov These fluorescent probes can be designed to be non-cytotoxic and can be used to visualize the distribution and concentration of specific analytes within living cells. For example, a fluorene-based chemosensor has been successfully used to detect intracellular Zn²⁺ and Cd²⁺ in A549 cells. rsc.org

Furthermore, the "turn-on" or "turn-off" fluorescence responses of these sensors upon analyte binding can be harnessed to construct molecular logic gates. nih.govum.edu.mt These logic gates operate at the molecular level, using chemical inputs to produce optical outputs. The reversible binding of analytes can be utilized to create resettable logic gates. For instance, the fluorescence of a fluorene-based sensor complexed with Zn²⁺ or Cd²⁺ can be quenched by the addition of EDTA or sulphide ions, demonstrating a reversible system that can be used in the construction of logic gates. rsc.org

Catalysis and Ligand Design

Beyond sensor technology, this compound serves as a crucial precursor in the field of catalysis, particularly in the design of specialized ligands for transition metal catalysts.

This compound as a Precursor for Catalytic Ligands

This compound is a key intermediate in the synthesis of novel carbene ligands, such as cyclic (alkyl)(amino)carbenes (CAACs). rwth-aachen.dechemrxiv.org The synthesis involves the reaction of this compound with a bulky amine to form an imine, which is a precursor to the CAAC ligand. rwth-aachen.de The unique spiro-fluorene group in these ligands imparts specific steric and electronic properties to the resulting metal complexes, influencing their catalytic activity and selectivity. chemrxiv.orgresearchgate.net

Role in Olefin Metathesis Catalysis (e.g., Ruthenium Alkylidene Complexes)

Ligands derived from this compound have been successfully incorporated into ruthenium alkylidene complexes, which are powerful catalysts for olefin metathesis reactions. rwth-aachen.dechemrxiv.orgacs.org A series of novel spiro-fluorene functionalized CAAC-ruthenium-alkylidene complexes have been synthesized and shown to exhibit good catalytic activity in olefin metathesis. rwth-aachen.dechemrxiv.org

| Catalyst | Substrate | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Spiro-fluorene functionalized CAAC-ruthenium-alkylidene complexes | Diethyl diallylmalonate and allyl acetate (B1210297) | Olefin Metathesis | Good catalytic activity and improved Z-selectivity | rwth-aachen.dechemrxiv.org |

| Spiro-fluorene CAAC Ruthenium Alkylidene Complex (6b) | Allyl acetate | Consecutive Metathesis and Hydrogenation | Successful "one-pot" conversion to butane-1,4-diol | rwth-aachen.de |

The unique backbone of the ligand, featuring the large and inflexible condensed fluorene system, confers interesting properties to the catalyst, such as improved Z-selectivity. chemrxiv.orgresearchgate.net Moreover, these complexes can also act as hydrogenation catalysts, enabling consecutive one-pot reactions. For example, one such catalyst has been used for the conversion of allyl acetate to butane-1,4-diol, a valuable chemical intermediate. rwth-aachen.dechemrxiv.org This dual catalytic activity highlights the significant potential of this compound-derived ligands in developing robust and versatile catalysts for organic synthesis.

Influence on Catalytic Activity and Selectivity

This compound and its derivatives have demonstrated significant potential in the field of catalysis, influencing both the activity and selectivity of various chemical transformations. The unique structural and electronic properties of the fluorene moiety, coupled with the reactivity of the aldehyde group, allow these compounds to act as versatile ligands, organocatalysts, and catalyst precursors.

The steric bulk of the fluorene backbone can play a crucial role in controlling the stereoselectivity of a reaction. By creating a specific chiral environment around the catalytic center, derivatives of this compound can direct the approach of reactants, leading to the preferential formation of one enantiomer or diastereomer. For instance, N-heterocyclic carbene (NHC) catalysts derived from fluorene aldehydes have been utilized in enantioselective [4+2] cycloaddition reactions with activated ketones. researchgate.net The rigid fluorenyl group helps to create a well-defined chiral pocket, leading to high enantioselectivities in the cycloadduct products.

Furthermore, the electronic nature of the fluorene ring system can be readily tuned by introducing substituents at various positions. This allows for the fine-tuning of the electronic properties of a catalyst, thereby influencing its activity. Electron-donating groups on the fluorene ring can increase the electron density at the catalytic center, enhancing its nucleophilicity or basicity and potentially accelerating the reaction rate. Conversely, electron-withdrawing groups can increase the catalyst's acidity or electrophilicity, which is beneficial for other types of transformations.

In some applications, this compound itself can act as a catalyst. For example, in the 9-monoalkylation of fluorene with alcohols, aldehydes or ketones can serve as catalysts in the presence of a base like cesium hydroxide (B78521) (CsOH). researchgate.net This method provides a green and practical approach for the synthesis of 9-monoalkylated fluorenes with high selectivity. The catalytic cycle is believed to involve the formation of a 9-alkylidenefluorene intermediate through a condensation reaction between fluorene and the aldehyde catalyst. researchgate.net

The following table summarizes selected catalytic applications involving fluorene aldehydes and their derivatives, highlighting the catalyst, reaction type, and the observed influence on selectivity and activity.

| Catalyst System | Reaction Type | Substrates | Influence on Catalysis |

| N-Heterocyclic Carbene (NHC) derived from fluorene aldehyde | Enantioselective [4+2] Cycloaddition | Fluorene aldehydes and activated ketones | The fluorene moiety contributes to a chiral environment, leading to high enantioselectivity in the products. researchgate.net |

| Aldehydes/Ketones with CsOH | Dehydrative C-Alkylation | Fluorenes and alcohols | Aldehyde acts as a catalyst to achieve high selectivity for 9-monoalkylated fluorenes. researchgate.net |

| Graphene-supported KOH | Aerobic Oxidation | 9H-Fluorenes | The composite material catalyzes the oxidation to 9-fluorenones with high yield and purity. researchgate.net |

| t-BuOK | Alkylation | Fluorene and alcohols | A base-catalyzed protocol for the synthesis of 9-monoalkylated fluorene derivatives. researchgate.net |

Polymer Science and Supramolecular Chemistry

The rigid and planar structure of the fluorene ring system, combined with the versatile reactivity of the C-9 position, makes this compound a valuable building block in polymer science and supramolecular chemistry. Its incorporation into larger molecular architectures can impart desirable photophysical, electronic, and self-assembly properties.

Incorporation into Fluorene-Based Polymers and Conjugated Materials

Fluorene-based polymers are a significant class of conjugated materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nycu.edu.twnih.gov The introduction of a this compound moiety into the polymer backbone or as a side chain can significantly modify the polymer's properties. The aldehyde group can be used as a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups to fine-tune the material's characteristics.

The synthesis of such polymers is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. nycu.edu.twnih.gov For instance, copolymers containing fluorene and anthracene (B1667546) derivatives have been synthesized via Suzuki coupling, demonstrating the versatility of this method for creating complex conjugated systems. nih.gov While direct polymerization of this compound can be challenging due to the reactivity of the aldehyde group, it can be protected and deprotected during the synthesis, or derivatives of the aldehyde can be used.

The incorporation of fluorene units influences the polymer's electronic properties, such as the HOMO/LUMO energy levels and the band gap. The rigid fluorene core helps to maintain a high degree of conjugation along the polymer backbone, which is essential for efficient charge transport. The substituents at the C-9 position, derived from this compound, can also impact the polymer's solubility and morphology in the solid state, which are crucial factors for device performance. For example, attaching bulky side chains can prevent aggregation and improve the photoluminescence quantum yield in the solid state. nycu.edu.tw

The table below presents examples of fluorene-based polymers and the synthetic methods used for their preparation.

| Polymer Type | Monomers | Polymerization Method | Key Properties/Applications |

| Poly(fluorene) copolymers | 2,7-dibromo-9,9-dialkylfluorene, various boronic acids | Suzuki Coupling | High photoluminescence efficiency, used in OLEDs. nycu.edu.tw |

| Poly(fluorene-co-anthracene) | 9,9'-bis-(4-octoloxy-phenyl)-fluorene-2,7-diyl boronic acid, 9,10-bis-(decy-1-ynyl)-anthracene-2,6-dibromide | Suzuki Coupling | Tunable emission properties for OLED applications. nih.gov |

| Poly(fluorene) derivatives with functional side chains | Monomers with modifiable groups at the C-9 position | Various coupling reactions | Allows for post-polymerization modification to tune properties. researchgate.net |

Synthesis of Macrocycles and Nanogrids

The directional bonding and rigid geometry of the fluorene scaffold make it an excellent building block for the construction of well-defined supramolecular architectures, such as macrocycles and nanogrids. researchgate.netrsc.org These structures are of interest for applications in molecular recognition, host-guest chemistry, and as components in molecular machines.

The synthesis of fluorene-based macrocycles and nanogrids often involves the strategic placement of reactive functional groups on the fluorene core to direct the self-assembly or covalent bond formation. researchgate.netrsc.org While direct use of this compound in these syntheses is not extensively documented, its derivatives with appropriate functional groups for cyclization reactions are valuable precursors. For example, the aldehyde can be converted to an alcohol or an amine, which can then participate in condensation or coupling reactions to form macrocyclic structures.

A review of the synthesis of fluorene-based macrocycles and nanogrids highlights various connection strategies, including linkages at the 2,7-, 3,6-, 9,9-, and 2,9-positions of the fluorene unit. researchgate.net These different connectivity patterns lead to a diverse range of molecular shapes and cavity sizes. The synthesis of these complex structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The resulting macrocycles and nanogrids can exhibit unique properties stemming from their defined shapes and the electronic nature of the fluorene units. They can act as hosts for specific guest molecules, with the binding affinity and selectivity being influenced by the size and shape of the cavity, as well as by non-covalent interactions with the fluorene rings.

Advanced Spectroscopic and Characterization Techniques Applied to Fluorene 9 Carboxaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of atoms within the Fluorene-9-carboxaldehyde molecule.

Proton (¹H) NMR spectroscopy is used to identify the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would present distinct signals corresponding to the different types of protons. A characteristic signal for the aldehydic proton (-CHO) would be expected to appear significantly downfield, typically in the 9-10 ppm range, due to the deshielding effect of the adjacent carbonyl group.

The aromatic protons on the fluorene (B118485) backbone would resonate in the aromatic region (typically 7-8 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, triplets) revealing their positions relative to one another and to the aldehyde substituent. The single proton at the C9 position, being adjacent to the aldehyde, would also have a unique chemical shift.

Despite extensive searches of scientific literature and spectral databases, specific, verifiable ¹H NMR chemical shift data for the parent compound this compound (CAS 20615-64-9) could not be located. Characterization data is more commonly available for its various derivatives.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing in the 190-200 ppm region.

Beyond standard 1D NMR, advanced techniques are crucial for unambiguous structural confirmation and for studying intermolecular interactions. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, confirming the assignment of signals in complex spectra.

Furthermore, NMR titration is a powerful method used to investigate the binding of fluorene derivatives with various substrates, including metal ions and carbohydrates. nih.gov This technique involves monitoring the changes in the NMR spectrum (typically ¹H chemical shifts) of the fluorene compound upon the incremental addition of a binding guest. The observed shifts can be used to determine the binding affinity (association constant) and provide structural insights into the resulting complex. nih.gov Such studies are critical in the development of fluorene-based compounds for applications in chemical sensing and molecular recognition. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound by providing a highly accurate measurement of its molecular mass. This precision allows for the determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₄H₁₀O), the calculated monoisotopic mass is 194.07316 Da. HRMS instruments can measure this value to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O |

| Molecular Weight | 194.23 g/mol |

| Monoisotopic Mass | 194.07316 Da |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar organic molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, typically generating protonated molecules [M+H]⁺ in the positive ion mode. For this compound, this would result in a primary ion observed at an m/z value corresponding to its molecular weight plus the mass of a proton. This technique is highly valuable for confirming the molecular weight of the compound with high sensitivity.

| Ion Type | Formula | Expected m/z |

|---|---|---|

| Protonated Molecule | [C₁₄H₁₀O + H]⁺ | 195.08097 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Yield Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS plays a critical role in monitoring reaction progress and determining the yield of the product. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

For the determination of the reaction yield of this compound, a known amount of an internal standard is added to a precisely measured aliquot of the crude reaction mixture. The mixture is then analyzed by GC-MS. The peak areas of this compound and the internal standard are determined from the resulting chromatogram. By comparing the peak area of the analyte to that of the internal standard with a pre-established calibration curve, the precise quantity of this compound in the reaction mixture can be calculated, allowing for an accurate determination of the reaction yield. While direct studies detailing the GC-MS yield determination for this specific compound are not prevalent in the reviewed literature, the methodology is a standard and reliable approach in synthetic organic chemistry. vscht.czdntb.gov.ua

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of molecules. It provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1700-1730 cm⁻¹. Another key indicator for the aldehyde functionality is the C-H stretching vibration of the aldehyde group, which is expected to show one or two bands of moderate intensity in the 2830-2695 cm⁻¹ region. vscht.cz The aromatic fluorene backbone would be evidenced by the C-H stretching vibrations of the aromatic rings, appearing above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic rings, typically found in the 1400-1600 cm⁻¹ region. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | 1700 - 1730 | Strong |

| Aldehyde (C-H) | Stretching | 2830 - 2695 | Moderate |

| Aromatic (C-H) | Stretching | > 3000 | Variable |

| Aromatic (C=C) | Stretching | 1400 - 1600 | Variable |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides valuable insights into the electronic structure and photophysical properties of molecules like this compound.

The UV-Visible absorption spectrum of this compound is expected to be dominated by π → π* electronic transitions within the aromatic fluorene system. The parent fluorene molecule exhibits characteristic absorption bands in the ultraviolet region. nist.gov The introduction of the carboxaldehyde group at the C9 position is anticipated to cause a red-shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated system and the electron-withdrawing nature of the aldehyde.

| Transition Type | Chromophore | Expected Absorption Region |

|---|---|---|

| π → π | Fluorene aromatic system | Ultraviolet (UV) |

| n → π | Carbonyl group | Near-UV or Visible (typically weak) |

Fluorene and its derivatives are well-known for their fluorescent properties, often exhibiting strong blue fluorescence. The fluorescence of this compound would originate from the decay of the lowest excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest energy absorption band.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is an important parameter in characterizing fluorescent molecules. The quantum yield of the parent fluorene is high, and it is expected that this compound would also be fluorescent. However, the aldehyde group can sometimes quench fluorescence through intersystem crossing to the triplet state. Detailed studies would be required to determine the precise emission wavelengths and quantum yield of this compound. researchgate.netkobv.debjraylight.comnist.gov The emission properties are also likely to be sensitive to the solvent environment.

Time-resolved spectroscopic techniques are powerful tools for studying the short-lived transient species that are formed upon photoexcitation, such as excited states and radicals. Time-Resolved Infrared (TRIR) spectroscopy can provide structural information about these transient species by detecting changes in their vibrational spectra on very short timescales. unipr.itresearchgate.net For example, in a study of 9-fluorenone (B1672902) oxime phenylglyoxylate, TRIR was used to detect the formation of the benzoyl radical. researchgate.net A similar approach could be applied to this compound to study the dynamics of its excited states and any potential photochemical reactions.

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is another valuable technique for the detection and characterization of transient radical species that possess unpaired electrons. If photoexcitation of this compound leads to the formation of radical intermediates, TREPR would be an ideal method to study their electronic structure and dynamics. researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The fluorene moiety is known to be electrochemically active. dntb.gov.uametu.edu.tr

In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For this compound, it is expected that the molecule would undergo both oxidation and reduction processes corresponding to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. Studies on fluorenone derivatives have shown reversible or quasi-reversible reduction waves. researchgate.netresearchgate.net The presence of the electron-withdrawing aldehyde group in this compound would likely make the reduction process more favorable (occur at a less negative potential) compared to the parent fluorene. The oxidation potential, on the other hand, might be shifted to more positive values. The electrochemical gap, determined from the difference between the onset potentials of the first oxidation and reduction peaks, can provide an estimate of the HOMO-LUMO energy gap.

| Electrochemical Process | Expected Behavior | Information Gained |

|---|---|---|

| Oxidation | Removal of an electron from the HOMO | HOMO energy level |

| Reduction | Addition of an electron to the LUMO | LUMO energy level |

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Properties

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of chemical compounds. DPV, a modification of linear sweep voltammetry, offers high sensitivity and is adept at minimizing background charging currents by superimposing small voltage pulses on a linear voltage ramp and measuring the differential current. openaccesspub.orgiupac.org These methods are crucial for determining the oxidation and reduction potentials of molecules, providing information about their electronic structure and stability.

In the study of fluorene derivatives, these techniques are frequently employed. For instance, the voltammetric behavior of genotoxic nitro derivatives of fluorene, such as 2-nitrofluorene (B1194847) and 2,7-dinitrofluorene, has been investigated using DPV. researchgate.net This research highlights the capability of DPV to determine the reduction potentials of these compounds and establish quantification methods. researchgate.net Similarly, the electrochemical polymerization of other fluorene derivatives, like 2-aminofluorene, has been studied using cyclic voltammetry to characterize the resulting polymer films. researchgate.net

Determination of Oxidation Potentials and Energy Gaps

The oxidation potential, along with the reduction potential, allows for the estimation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a compound. The difference between the HOMO and LUMO levels constitutes the energy gap (E_g), a critical parameter in determining the electronic and optical properties of a material. researchgate.net

For a series of "push-pull" chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, the HOMO-LUMO gap was modulated by altering the π-conjugation length and the strength of the acceptor group. nih.gov The HOMO and LUMO energy levels for these derivatives were calculated from electrochemical data, demonstrating a clear trend between molecular structure and the resulting energy gap. nih.gov In these studies, the experimental optical gap was also determined and showed good correlation with theoretically calculated values. nih.gov

The following table illustrates the kind of data obtained for related fluorene derivatives, showcasing how electrochemical measurements are used to determine key electronic parameters.

Table 1: Electrochemical and Optical Properties of Substituted Fluorene Derivatives (Note: This data is for illustrative purposes and does not represent this compound)

| Compound | Onset Oxidation Potential (E_ox^onset) (V) | HOMO (eV) | LUMO (eV) | Optical Gap (E_g^opt) (eV) |

| Chromophore SS1 | 0.85 | -5.25 | -3.05 | 2.20 |

| Chromophore SS2 | 0.72 | -5.12 | -3.11 | 2.01 |

| Chromophore SS3 | 0.88 | -5.28 | -2.93 | 2.35 |

| Chromophore SS4 | 0.96 | -5.36 | -3.13 | 2.23 |

| Chromophore SS5 | 0.91 | -5.31 | -3.01 | 2.30 |

Data adapted from a study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. nih.gov

Such an analysis for this compound would be essential for predicting its charge transport characteristics and suitability for use in organic electronic devices.

X-ray Diffraction (XRD) for Crystal and Molecular Structure Determination

For fluorene and its derivatives, single-crystal XRD has been extensively used to elucidate their solid-state structures. mdpi.com While a detailed crystal structure for this compound is not available in the searched literature, data for a closely related isomer, 9H-fluorene-2-carboxaldehyde, reveals that it crystallizes in the centrosymmetric space group P2(1)/c with a single molecule in the asymmetric unit. georgiasouthern.edunih.gov The molecular core of this isomer is nearly planar. georgiasouthern.edunih.gov Another source mentions that 9H-fluorene carbaldehyde crystallized in the space group P21/c.

The table below presents typical crystallographic data that would be obtained from an XRD analysis. The data shown is for 9H-fluorene-2-carboxaldehyde as a representative example.

Table 2: Crystallographic Data for 9H-fluorene-2-carboxaldehyde (Note: This data is for an isomer of this compound)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀O |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | 90 |

| β (°) | Not available |

| γ (°) | 90 |

| Volume (ų) | Not available |

| Z | 1 |

Data derived from studies on 9H-fluorene-2-carboxaldehyde. georgiasouthern.edunih.gov Specific lattice parameters were not provided in the abstract.

A complete XRD analysis of this compound would be crucial for understanding its solid-state properties, which are influenced by intermolecular interactions and packing motifs. This information is vital for applications in areas such as organic semiconductors and nonlinear optics.

Theoretical and Computational Chemistry Studies of Fluorene 9 Carboxaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and electronic properties of organic molecules like Fluorene-9-carboxaldehyde.

Optimization of Molecular Geometries and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For fluorene (B118485) derivatives, these calculations typically use functionals like B3LYP combined with a basis set such as 6-31G(d,p).

The geometry optimization of this compound reveals a largely planar fluorene core. The aldehyde group attached at the C9 position introduces specific structural characteristics. For instance, in the related 9H-Fluorene-2-carboxaldehyde, the molecular core is nearly planar, with a small dihedral angle of 4.4° between the plane of the aldehyde group and the fluorene ring to which it is attached. georgiasouthern.edu Similar planarity is expected for the C9-substituted isomer, which is crucial for π-conjugation across the molecule.

Computational studies on fluorinated fluorene derivatives have shown that substitutions can slightly alter bond lengths. researchgate.net For this compound, the key parameters determined through optimization include the C=O bond length of the aldehyde, the C-C bond lengths within the aromatic rings, and the bond angles around the sp³-hybridized C9 carbon.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | The double bond of the carboxaldehyde group. |

| C-CHO Bond Length | ~1.52 Å | The single bond connecting the aldehyde group to the C9 of the fluorene ring. |

| Aromatic C-C Bond Length | ~1.40 Å | Average bond length within the fused benzene (B151609) rings. |

| OC-H Bond Angle | ~120° | The angle within the aldehyde functional group. |

Note: The values presented are typical and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Prediction of Energy Gaps and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability.

In this compound, the fluorene moiety acts as the primary electron-donating (π-conjugated) system, while the carboxaldehyde group functions as an electron-accepting moiety.

HOMO : The highest occupied molecular orbital is typically distributed over the electron-rich fluorene ring system. Its energy level indicates the ability to donate an electron.

LUMO : The lowest unoccupied molecular orbital is generally localized more towards the electron-withdrawing carboxaldehyde group. Its energy level reflects the ability to accept an electron.

| Molecular Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.5 to -6.5 eV | Fluorene aromatic system |

| LUMO | -1.5 to -2.5 eV | Partially on the fluorene system with significant contribution from the carboxaldehyde group |

| Energy Gap (ΔE) | 3.5 to 4.5 eV | - |

Note: These energy values are representative estimates derived from DFT studies on similar aromatic aldehydes and fluorene derivatives. Actual values depend on the computational method and solvent model.

Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational frequency analysis is computationally performed on the optimized molecular geometry. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

The calculated vibrational frequencies can be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model. For this compound, several characteristic vibrational modes are of interest:

C=O Stretch : The carbonyl stretching vibration of the aldehyde group is a strong, characteristic peak in the IR spectrum, typically predicted in the range of 1700-1750 cm⁻¹.

Aromatic C-H Stretch : These vibrations appear at higher frequencies, generally above 3000 cm⁻¹.

Aromatic C=C Stretch : Vibrations corresponding to the stretching of carbon-carbon bonds within the fluorene rings, usually found in the 1400-1600 cm⁻¹ region.

C-H Bending : In-plane and out-of-plane bending of the C-H bonds.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, calculated frequencies are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental spectra. researchgate.net Such comparative studies are essential for the accurate assignment of experimental vibrational bands. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. It allows for the simulation of electronic absorption spectra and provides insights into the photophysical behavior of molecules. physchemres.org

Simulation of Electronic Absorption Spectra and Photophysical Properties

TD-DFT calculations predict the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is used to simulate the UV-Visible absorption spectrum of the molecule.

For this compound, the lowest energy electronic transition is typically the HOMO→LUMO transition. This transition involves the movement of electron density from the fluorene core to the carboxaldehyde group, giving it a π→π* character with some degree of intramolecular charge transfer (ICT). The calculated absorption maximum (λmax) corresponds to the wavelength of light required for this electronic excitation. TD-DFT studies on substituted fluorenes have demonstrated that the nature and position of substituents significantly influence the absorption spectra. mdpi.com The aldehyde group is expected to cause a bathochromic (red) shift in the absorption compared to unsubstituted fluorene. researchgate.net

Understanding Emission Properties and Charge Transfer Processes